2-{6-[2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzothiazol-2-ylsulfanyl}-N-(2,4,6-trimethyl-phenyl)-acetamide
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Overview
Description
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a benzothiazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions.
Synthesis of the benzothiazole ring: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Electrophilic substitution reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is investigated for its potential as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
- **2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
Uniqueness
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide is unique due to the presence of the 2,4,6-trimethylphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H25N7O2S3 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C27H25N7O2S3/c1-16-11-17(2)25(18(3)12-16)30-24(36)15-38-27-29-21-10-9-19(13-22(21)39-27)28-23(35)14-37-26-31-32-33-34(26)20-7-5-4-6-8-20/h4-13H,14-15H2,1-3H3,(H,28,35)(H,30,36) |
InChI Key |
SVUFRMSJTKAWGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5)C |
Origin of Product |
United States |
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